3, 5, 5-Trimethylhexanal, also known as fema 3524 or isononylaldehyde, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 3, 5, 5-Trimethylhexanal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 5, 5-trimethylhexanal is primarily located in the membrane (predicted from logP).
3,5,5-Trimethylhexanal
CAS No.: 5435-64-3
Cat. No.: VC3963487
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5435-64-3 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 3,5,5-trimethylhexanal |
| Standard InChI | InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3 |
| Standard InChI Key | WTPYRCJDOZVZON-UHFFFAOYSA-N |
| SMILES | CC(CC=O)CC(C)(C)C |
| Canonical SMILES | CC(CC=O)CC(C)(C)C |
| Boiling Point | 173.0 °C 173 °C |
| Flash Point | 116 °F; 47 °C; closed cup |
| Melting Point | -60 °C less than -60 °C <-60°C |
Introduction
Chemical and Physical Properties
Structural Characteristics
3,5,5-Trimethylhexanal is a medium-chain aldehyde with a branched structure, featuring three methyl groups at positions 3, 5, and 5 of the hexanal backbone. This branching contributes to its unique physicochemical properties, including lower density and higher volatility compared to linear aldehydes .
Physical Properties
Key physical properties of 3,5,5-trimethylhexanal are summarized below:
The compound’s low water solubility and moderate LogP value suggest preferential partitioning into lipid phases, influencing its environmental and biological behavior .
Odor Profile
3,5,5-Trimethylhexanal exhibits a complex odor profile, described as aldehydic, grassy, weedy, and citrus-like at concentrations below 10% in dipropylene glycol . Its masking properties make it effective in neutralizing unpleasant odors, particularly in combination with monoterpenes and pine-derived fragrances .
Synthesis and Production
Traditional Synthesis via Oxo Reaction
The industrial production of 3,5,5-trimethylhexanal historically relied on the oxo reaction (hydroformylation) of diisobutylene (2,4,4-trimethyl-1-pentene) with synthesis gas (CO/H) in the presence of cobalt or rhodium catalysts . This method typically yields a mixture of linear and branched aldehydes, requiring subsequent purification steps .
Advanced Catalytic Systems
Recent patents, such as CN114057558A, describe a rhodium-based catalytic system enhanced by triphenylphosphine oxide (L1) and organic phosphine ligands (L2) . This system achieves:
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Substrate Conversion: >99%
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Yield: 92–95%
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Reaction Conditions: 80–100 °C, 10–15 bar CO/H (1:1 ratio) .
Applications
Fragrance Industry
3,5,5-Trimethylhexanal is a key ingredient in perfumes and deodorizers due to its potent masking capabilities. At concentrations below 0.1%, it imparts fresh, green notes, while higher concentrations are utilized in industrial deodorants for restrooms and waste treatment facilities .
Chemical Synthesis
The compound serves as a precursor in the synthesis of:
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gem-Dithiols: Produced via reaction with hydrogen sulfide, these compounds are intermediates in agrochemicals and pharmaceuticals .
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3,5,5-Trimethylhexanoic Acid: Oxidation yields this acid, used in high-performance lubricants and coatings .
Food and Consumer Products
Approved by the FDA as a food-contact substance (FEMA No. 3524), it is employed in trace amounts to enhance flavor profiles in processed foods .
Environmental Impact
Ecotoxicity
Risk quotients (PEC/PNEC) for European and North American use are <1, indicating low environmental risk .
Regulatory Status
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ECHA: Compliant with REACH regulations; full dossier available .
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FDA: Generally Recognized As Safe (GRAS) for food-contact applications .
Recent Advances and Future Directions
The development of ligand-enhanced rhodium catalysts (e.g., CN114057558A) represents a significant leap in production efficiency . Future research may explore enzymatic synthesis routes or applications in biodegradable polymers.
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